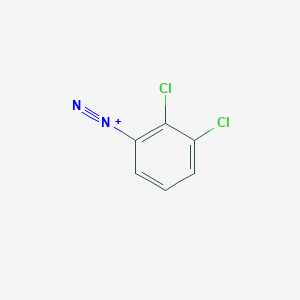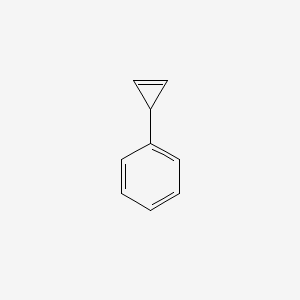
(Cycloprop-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cycloprop-2-en-1-yl)benzene is an organic compound that features a cyclopropene ring attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cycloprop-2-en-1-yl)benzene typically involves the reaction of cyclopropene derivatives with benzene under specific conditions. One common method includes the use of cyclopropenylidene intermediates, which react with benzene to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the cyclopropene ring without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(Cycloprop-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives.
Scientific Research Applications
(Cycloprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (Cycloprop-2-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The cyclopropene ring’s strained structure makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures, influencing the compound’s behavior and properties.
Comparison with Similar Compounds
Similar Compounds
Bicyclopropenyl: Another compound with a similar cyclopropene structure but different connectivity.
Benzvalene: A valence isomer of benzene with a unique ring structure.
Prismane: Another benzene valence isomer with a distinct three-dimensional structure.
Uniqueness
(Cycloprop-2-en-1-yl)benzene is unique due to its combination of a cyclopropene ring and a benzene ring, which imparts distinct reactivity and properties compared to other similar compounds
Properties
CAS No. |
93029-81-3 |
|---|---|
Molecular Formula |
C9H8 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
cycloprop-2-en-1-ylbenzene |
InChI |
InChI=1S/C9H8/c1-2-4-8(5-3-1)9-6-7-9/h1-7,9H |
InChI Key |
WRLJQEFUPDJUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


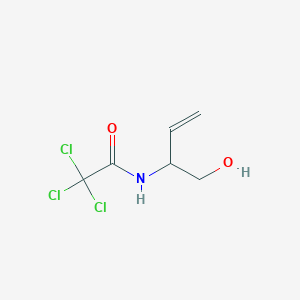

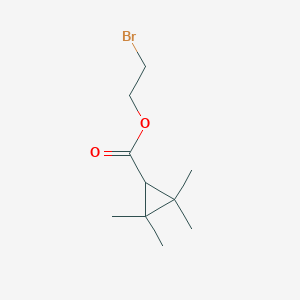
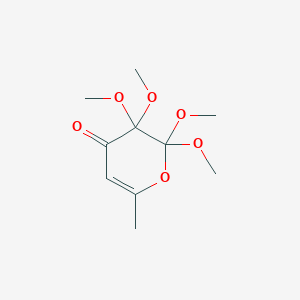
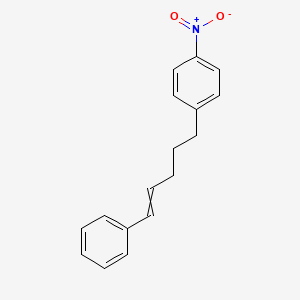
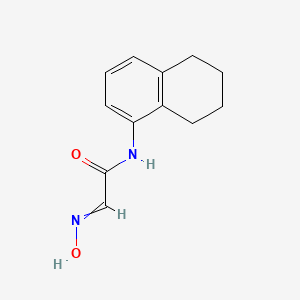
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
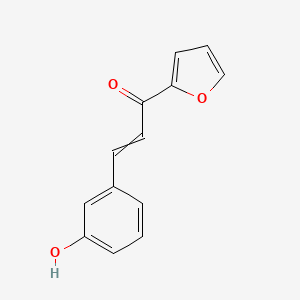
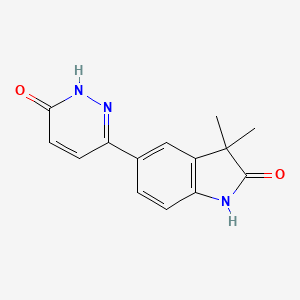


![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
